1,2-Dehydro Tramadol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-9,11H,4-5,7,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKAGZLTPYSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224286 | |
| Record name | 1,2-Dehydro tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73825-64-6 | |
| Record name | 1,2-Dehydro tramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dehydro tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DEHYDRO TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X71A1UR01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,2 Dehydro Tramadol
Dehydration Pathways from Tramadol (B15222) Precursors
The formation of 1,2-Dehydro Tramadol, often considered an impurity in the synthesis of Tramadol, primarily occurs through the elimination of water from the cyclohexanol (B46403) ring of Tramadol. jocpr.com This dehydration can be influenced by various factors, including the catalyst, solvent, and temperature.
Acid-Catalyzed Dehydration Routes
The most common method for the synthesis of this compound involves the acid-catalyzed dehydration of Tramadol hydrochloride. Strong mineral acids are frequently employed to facilitate this elimination reaction.
One documented procedure involves heating a solution of Tramadol hydrochloride in concentrated hydrochloric acid. jocpr.com The reaction is typically conducted at elevated temperatures, for instance, between 90–100 °C for 14–15 hours. jocpr.com This process yields [2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride, also known as this compound hydrochloride or Tramadol impurity B. jocpr.comveeprho.com The use of other strong acids, such as sulfuric acid or phosphoric acid, as well as strong organic acids like 4-toluenesulfonic acid, has also been noted as a potential strategy for promoting dehydration. google.com
It is important to note that under these acidic conditions, an isomeric impurity, 1,6-Dehydro Tramadol, can also be formed. jocpr.comsynzeal.com The relative ratio of these dehydration products can be influenced by the specific reaction conditions. For example, dehydration of Tramadol hydrochloride with concentrated hydrochloric acid at 80-85°C has been reported to yield (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride (1,6-Dehydro Tramadol). jocpr.com
| Reactant | Reagent | Temperature (°C) | Product | Purity (HPLC) |
| Tramadol hydrochloride | Concentrated Hydrochloric Acid | 90-100 | This compound hydrochloride | 86.3% |
| Tramadol hydrochloride | Concentrated Hydrochloric Acid | 80-85 | 1,6-Dehydro Tramadol hydrochloride | 93.6% |
Alternative Dehydration Strategies
While acid catalysis is a primary method, other strategies for the dehydration of tertiary alcohols like Tramadol could theoretically be employed. These might include the use of various dehydrating agents such as iodine, phosphorus oxychloride in pyridine, or alumina (B75360) at high temperatures. However, specific examples of these alternative strategies being applied to the synthesis of this compound are not extensively detailed in the provided search results. The focus remains heavily on acid-catalyzed methods which are often encountered during the synthesis and purification of Tramadol itself, where the formation of dehydro products is generally considered undesirable. google.com
Targeted Synthesis Approaches
Targeted synthesis of this compound, where it is the desired product rather than an impurity, can be conceptualized starting from precursors other than Tramadol. A logical synthetic route would involve the Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-(dimethylaminomethyl)cyclohexanone. google.com This initial reaction forms the Tramadol base. Subsequent dehydration, as described in the sections above, would then lead to the formation of this compound.
Another approach could involve a Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine (B145610) hydrochloride to produce 2-dimethylaminomethylcyclohexanone hydrochloride. redalyc.org This aminoketone can then be reacted with an organolithium compound derived from 3-bromoanisole (B1666278) to form the tertiary alcohol, which can subsequently be dehydrated. redalyc.org
Stereochemical Control in Synthesis
Tramadol itself has two chiral centers, leading to four possible stereoisomers. The dehydration of Tramadol to form this compound eliminates one of these chiral centers, resulting in a molecule with a single chiral center at the carbon bearing the dimethylaminomethyl group. The double bond can exist as either the E or Z isomer, though in a cyclic system like this, the geometry is constrained.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of this compound, particularly when it is present as an impurity in Tramadol synthesis, is a critical step. Following the dehydration reaction, the reaction mixture is typically cooled and diluted with water. jocpr.com Extraction with an organic solvent, such as dichloromethane (B109758) (DCM), is then performed to separate the organic products from the aqueous acid. jocpr.com The solvent is subsequently removed under vacuum to yield the crude product. jocpr.com
Further purification can be achieved through crystallization. For instance, the crude material can be dissolved in a solvent like isopropanol (B130326) (IPA), and the pH adjusted to facilitate the precipitation of the hydrochloride salt. jocpr.com
Analytical Methodologies for Detection and Quantification of 1,2 Dehydro Tramadol
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of 1,2-Dehydro Tramadol (B15222) from its parent compound and other metabolites. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been effectively employed.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely used technique for the analysis of 1,2-Dehydro Tramadol due to its high resolution and sensitivity. Different detection systems can be coupled with HPLC to suit specific analytical needs.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for the analysis of Tramadol and its related substances, including this compound. The method's simplicity and robustness make it suitable for routine quality control of pharmaceutical formulations. The detection of impurities such as (2RS)[(dimethylamino)methyl]cyclohexanone, a related substance to this compound, has been achieved using HPLC with UV detection. researchgate.net For instance, a study detailed an HPLC-UV method to quantify Tramadol and its main metabolite, O-desmethyltramadol, in human plasma, demonstrating the technique's applicability in biological matrices. nih.gov This method successfully analyzed samples from a large pediatric pharmacokinetic trial. nih.gov Chromatographic separation is often achieved on a C18 column with a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile. researchgate.netwjbphs.com The UV detector is usually set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net While effective, the sensitivity of UV detection can be a limitation for trace-level analysis in complex biological samples. researchgate.netvalpo.edu
Table 1: Example of HPLC-UV Method Parameters for Tramadol and Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | BDS-Hypersil-C18 (5 µm, 250 × 4.6 mm) nih.gov |
| Mobile Phase | Double gradient method nih.gov |
| Detection | UV nih.gov |
| Limit of Quantification | 6.7 ng/mL for Tramadol and O-desmethyltramadol nih.gov |
| Application | Quantification in human plasma nih.gov |
The coupling of HPLC with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity for the quantification of this compound, especially at low concentrations in complex matrices like biological fluids. This technique combines the separation power of HPLC with the mass-resolving capability of MS, allowing for unambiguous identification and quantification. researchgate.netnih.gov
Several validated LC-MS/MS methods have been developed for the simultaneous determination of Tramadol and its metabolites, including phase I and phase II metabolites, in human urine and plasma. nih.govmdpi.com These methods often utilize a reversed-phase C18 column for separation and electrospray ionization (ESI) in positive mode for detection. wjbphs.commdpi.com Multiple reaction monitoring (MRM) is a common scan mode used to enhance specificity and sensitivity. wjbphs.comnih.gov Sample preparation for biological samples typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences. nih.govmdpi.com The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes in the ng/mL range. nih.govthermofisher.com
Table 2: LC-MS/MS Method Details for Tramadol Analysis
| Parameter | Condition |
|---|---|
| Chromatography | Phenomenex PFP column (50×4.6 mm, 2.6 μm) nih.gov |
| Mobile Phase | Isocratic mixture of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0), acetonitrile, and methanol (B129727) (25:50:25 v/v/v) nih.gov |
| Flow Rate | 0.8 mL/min nih.gov |
| Ionization | Electrospray Ionization (Positive Mode) nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) nih.gov |
| Linear Range (Tramadol) | 1-500 ng/mL nih.gov |
| Sample Preparation | Solid Phase Extraction (SPE) nih.gov |
Tramadol possesses two chiral centers, leading to the existence of four stereoisomers. oup.com Since the enantiomers of Tramadol and its metabolites can exhibit different pharmacological and toxicological effects, their separation and individual quantification are of significant interest. oup.com Chiral HPLC is the primary technique used for this purpose.
Enantioselective analytical methods have been developed using chiral stationary phases (CSPs) to separate the enantiomers of Tramadol and its metabolites. mdpi.com Columns such as Lux Cellulose-4 are employed with mobile phases typically consisting of a mixture of hexane (B92381) and ethanol (B145695) with an amine modifier like diethylamine. mdpi.com These methods have been validated for the analysis of enantiomers in various samples, including wastewater, demonstrating their applicability in environmental analysis. mdpi.com The detection is often carried out using fluorescence or mass spectrometry. mdpi.com
Gas Chromatography (GC) Methodologies
Gas chromatography is another powerful technique for the analysis of this compound and related compounds. It is often used in conjunction with mass spectrometry for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for the determination of Tramadol and its metabolites in various biological samples, including urine and postmortem tissues. wjbphs.comlaurentian.canih.gov Prior to analysis, a derivatization step is often required to increase the volatility and thermal stability of the analytes. laurentian.ca
The sample preparation for GC-MS analysis typically involves extraction, often by solid-phase extraction (SPE) or liquid-liquid extraction, followed by derivatization. wjbphs.comnih.gov The separation is achieved on a capillary column, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. laurentian.ca GC-MS methods have been validated for linearity, precision, and accuracy, making them reliable for forensic and clinical applications. nih.govresearchgate.net For example, a GC-MS method was developed for the determination of tramadol and O-desmethyltramadol in decomposed skeletal tissues. laurentian.ca
Table 3: GC-MS Method Parameters for Tramadol and Metabolite Analysis in Skeletal Tissue
| Parameter | Condition |
|---|---|
| Instrument | Clarus 600 C GC/MS laurentian.ca |
| Column | Zebron ZB-Drug-1 (15 m, 0.25 mm i.d., 25 mm film) laurentian.ca |
| Injection Mode | Splitless laurentian.ca |
| Oven Temperature Program | Initial 100°C, held for 3 min laurentian.ca |
| Derivatization | MSTFA + 1% TMCS laurentian.ca |
| Detection Mode | Selected Ion Monitoring (SIM) laurentian.ca |
| Application | Analysis in decomposed bone and plasma laurentian.ca |
Method Validation Parameters in this compound Analysis
Linearity and Calibration Ranges
Information regarding the linearity and calibration ranges for analytical methods specifically targeting this compound is not present in the available search results. Validated analytical methods typically demonstrate a linear relationship between the concentration of the analyte and the response of the analytical instrument over a specified range. This is a critical parameter for quantification, and its absence in the literature for this compound prevents a detailed discussion.
Accuracy and Precision
Similarly, data on the accuracy and precision of analytical methods for this compound are not detailed in the surveyed scientific papers. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurement. While many studies report these parameters for Tramadol, with relative standard deviations for precision often below 15%, this information is not provided for this compound. researchgate.net
Pharmacological Characterization of 1,2 Dehydro Tramadol
In Vitro Receptor Binding Studies
Monoamine Reuptake Inhibition Potency Potential
There is a lack of available scientific information regarding the in vitro monoamine reuptake inhibition potency of 1,2-Dehydro Tramadol (B15222). Searches of pharmacological literature did not yield any studies that have determined the IC50 values or other measures of potency for this compound at the serotonin (B10506) or norepinephrine (B1679862) transporters.
In Vivo Pharmacodynamic Assessments
Analgesic Efficacy Models (Comparative Studies)
No in vivo studies detailing the analgesic efficacy of 1,2-Dehydro Tramadol in animal models were identified in the available scientific literature. Consequently, there are no comparative data available to assess its analgesic potential relative to other compounds.
Central Nervous System Effects (Comparative Studies)
A thorough search of scientific databases revealed no published studies on the central nervous system effects of this compound. Information regarding its potential effects on behavior, motor coordination, or other CNS-related parameters in comparative in vivo studies is not available.
Data Tables
No data is available for display.
Metabolic Pathways and Biotransformation of 1,2 Dehydro Tramadol
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies using human liver microsomes are instrumental in characterizing the metabolic stability and identifying the primary metabolites of a compound. While specific in vitro stability data for 1,2-Dehydro Tramadol (B15222) is not extensively published, the metabolic pathways of its parent compound, tramadol, provide a strong indication of the enzymatic processes likely involved in its further breakdown. One study identified a "dehydrated tramadol-N-oxide" as an in vitro metabolite of tramadol, suggesting that dehydration is a recognized metabolic route. nih.gov
The Cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast array of xenobiotics, including tramadol and its derivatives. The metabolism of tramadol is principally mediated by CYP2D6, CYP3A4, and CYP2B6, which are responsible for O-demethylation and N-demethylation reactions, respectively. clinpgx.orgdroracle.airesearchgate.netresearchgate.netresearchgate.net It is highly probable that these same enzymes are involved in the subsequent metabolism of 1,2-Dehydro Tramadol.
The key metabolic reactions for tramadol that are likely relevant for this compound include:
O-demethylation: Primarily catalyzed by CYP2D6, this reaction leads to the formation of O-desmethyltramadol (M1), an active metabolite. clinpgx.orgdroracle.airesearchgate.netresearchgate.net
N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this process results in the formation of N-desmethyltramadol (M2). clinpgx.orgdroracle.airesearchgate.net
It is conceivable that this compound undergoes similar demethylation reactions, leading to the formation of O-desmethyl-1,2-dehydro-tramadol and N-desmethyl-1,2-dehydro-tramadol.
Table 1: Key Cytochrome P450 Enzymes in Tramadol Metabolism
| Enzyme | Primary Metabolic Reaction | Resulting Metabolite of Tramadol |
|---|---|---|
| CYP2D6 | O-demethylation | O-desmethyltramadol (M1) |
| CYP3A4 | N-demethylation | N-desmethyltramadol (M2) |
Following Phase I metabolism, the resulting metabolites, as well as the parent compound to some extent, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to increase the water solubility of the metabolites and facilitate their excretion. For tramadol and its metabolites, glucuronidation and sulfation are significant pathways. clinpgx.orgresearchgate.netnih.gov The O-demethylated metabolites of tramadol are known to be conjugated with glucuronic acid and sulfuric acid before being excreted in the urine. researchgate.net It is therefore expected that the hydroxylated metabolites of this compound would also be substrates for glucuronidation and sulfation.
In Vivo Metabolic Fate
The in vivo metabolism of a compound reflects the combined action of all metabolic processes occurring within a living organism. The metabolic fate of this compound in vivo is intrinsically linked to the broader metabolic pathways of tramadol.
In humans, the metabolism of tramadol is complex, with numerous Phase I metabolites identified. researchgate.net The primary Phase I metabolic pathways for tramadol are O- and N-demethylation, leading to the formation of key metabolites. nih.gov
The major Phase I metabolites of tramadol include:
O-desmethyltramadol (M1)
N-desmethyltramadol (M2)
N,N-didesmethyltramadol (M3)
N,O-didesmethyltramadol (M5)
Given that this compound is itself a metabolite of tramadol, its subsequent Phase I metabolism would likely involve further demethylation or other oxidative transformations of its own structure.
Following Phase I reactions, the resulting metabolites of tramadol undergo extensive Phase II conjugation. Studies have identified numerous glucuronide and sulfate conjugates of tramadol metabolites in human urine. nih.govnih.gov Specifically, O-desmethyltramadol (M1) is known to be inactivated by glucuronidation in the liver. clinpgx.orgnih.gov It is highly probable that any hydroxylated metabolites formed from this compound would also be subject to glucuronidation and sulfation, forming water-soluble conjugates ready for excretion.
Table 2: Major Metabolites of Tramadol
| Metabolite | Metabolic Pathway |
|---|---|
| O-desmethyltramadol (M1) | O-demethylation (Phase I) |
| N-desmethyltramadol (M2) | N-demethylation (Phase I) |
| N,N-didesmethyltramadol (M3) | N-demethylation (Phase I) |
| N,O-didesmethyltramadol (M5) | O- and N-demethylation (Phase I) |
| Glucuronide Conjugates | Glucuronidation (Phase II) |
The final step in the metabolic process is the excretion of the parent drug and its metabolites from the body. For tramadol and its metabolites, the primary route of elimination is via the kidneys. clinpgx.orgnih.gov A significant portion of an administered dose of tramadol is excreted in the urine as metabolites. droracle.ai This includes both Phase I metabolites and their Phase II conjugates. Therefore, it is expected that this compound and its subsequent metabolites are also primarily excreted through the urinary system.
Toxicological Assessment of 1,2 Dehydro Tramadol
In Vivo Organ Toxicity Studies (Comparative Aspects)
Neurotoxicity Assessments:The neurotoxic potential of 1,2-Dehydro Tramadol (B15222) has not been specifically evaluated in published research.
Further research is required to isolate and study the specific toxicological properties of 1,2-Dehydro Tramadol to understand its potential effects on biological systems.
Oxidative Stress Markers in Neural Tissues
There is no specific research available on the effects of this compound on oxidative stress markers in neural tissues. However, studies on its parent compound, tramadol, have shown a potential to induce oxidative stress. Chronic administration of tramadol in rats has been linked to an increase in lipid peroxidation markers, such as malondialdehyde (MDA), within the brain. mdpi.comresearchgate.net Concurrently, a reduction in the total antioxidant capacity (TAC) and levels of glutathione (B108866) (GSH), a key antioxidant, has been reported, indicating a compromised defense system against oxidative damage. researchgate.net Some research also points to a decrease in the activity of antioxidant enzymes following tramadol exposure. sbmu.ac.ir Interestingly, one study suggested that low-dose tramadol might exert a protective effect by reducing lipid peroxidation. sbmu.ac.ir
Table 1: Impact of Tramadol on Oxidative Stress Markers in Rat Brain
This table is based on data for Tramadol, as no specific data for this compound was found.
| Marker | Observation | Implication |
| Malondialdehyde (MDA) | Increased | Heightened lipid peroxidation and cellular damage. |
| Total Antioxidant Capacity (TAC) | Decreased | Weakened overall antioxidant defense. |
| Glutathione (GSH) | Decreased | Reduced capacity to neutralize reactive oxygen species. |
Histopathological Changes in Brain Regions
Direct evidence of histopathological changes in brain regions induced by this compound is not available in the current body of scientific literature. Research on tramadol, however, has documented notable microscopic alterations in the brain. Studies in animal models have demonstrated that tramadol can cause neuronal degeneration, vascular congestion, and a disruption of the normal architecture of the cortical layers. mdpi.comnih.gov Specific findings in rats include the disorganization of cortical layers, an increase in cell density (hypercellularity), and a rise in apoptotic cells. researchtrends.net Furthermore, pyramidal neurons have been observed to become irregular in shape, with densely stained, pyknotic nuclei. researchtrends.net Some studies have also noted the presence of dilated and congested blood vessels. medicopublication.com
Table 2: Histopathological Alterations in Rat Brain Following Tramadol Administration
This table is based on data for Tramadol, as no specific data for this compound was found.
| Histopathological Finding | Affected Brain Area | Description |
| Neuronal Degeneration | Cerebral Cortex | Damage and death of nerve cells. |
| Vascular Congestion | Cerebral Cortex | Engorgement of blood vessels. |
| Disruption of Cortical Layers | Cerebral Cortex | Alteration of the normal layered structure of the cortex. |
| Neuronal Atrophy | Cerebral Cortex | Shrinkage of nerve cells. |
| Pyknosis of Nuclei | Neural Cells | Irreversible condensation of chromatin in the nucleus of a cell undergoing necrosis or apoptosis. |
Genotoxicity and Carcinogenicity Considerations
There is a lack of studies investigating the genotoxic and carcinogenic potential of this compound. For tramadol, the parent compound, some evidence suggests it may induce genetic damage in a dose-dependent manner. researchgate.net The European Chemicals Agency (ECHA) has noted that tramadol is predicted to likely meet the criteria for mutagenicity. europa.eu Carcinogenicity studies on tramadol in mice have shown some increase in certain types of tumors, though these were reported to be within the range of historical control levels. tga.gov.au
Immunotoxicity Investigations
Specific investigations into the immunotoxicity of this compound have not been identified. Research concerning the immunotoxic effects of tramadol is also limited. However, some animal studies have indicated potential impacts on the immune system. For instance, tramadol administration in rats has been associated with an increase in the total white blood cell count. ekb.eg
Structure Activity Relationship Sar Studies Involving 1,2 Dehydro Tramadol
Impact of Cyclohexene (B86901) Ring Unsaturation on Receptor Binding
The introduction of a double bond between carbons 1 and 2 of the cyclohexane (B81311) ring, as seen in 1,2-dehydro tramadol (B15222), fundamentally changes the ring's geometry from a flexible chair conformation to a more planar and rigid structure. This alteration directly impacts the spatial orientation of the key pharmacophoric elements: the tertiary amine, the hydroxyl group (in the parent tramadol), and the methoxyphenyl group.
While direct, comparative receptor binding data for 1,2-dehydro tramadol is not extensively detailed in the provided search results, the principles of SAR suggest that this structural modification would likely alter its binding profile. The precise positioning of the dimethylaminomethyl group relative to the aromatic ring is crucial for receptor interaction. The flattening of the cyclohexene ring would change the dihedral angles and the distances between these key functional groups, potentially reducing the binding affinity at the µ-opioid receptor compared to the optimally configured M1 metabolite.
Table 1: Receptor Binding Affinities (Ki, µM) of Tramadol and its M1 Metabolite
| Compound | µ-Opioid Receptor (MOR) Affinity (Ki) |
|---|---|
| Tramadol | 2.4 µM pharmgkb.org |
| O-desmethyltramadol (M1) | 0.0034 µM pharmgkb.org |
Influence of Dehydrogenation on Metabolic Stability
The metabolism of tramadol is complex, proceeding through several pathways primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP3A4. pharmgkb.orgdrugbank.com Key metabolic routes include O-demethylation to form the active metabolite M1, N-demethylation to M2, and subsequent reactions. pharmgkb.orgmdpi.com Notably, dehydration of the cyclohexane ring is also a recognized metabolic pathway for tramadol, leading to the formation of dehydro-tramadol derivatives. mdpi.comnih.gov
The presence of a pre-existing double bond in this compound means it is already in a "dehydrated" state relative to the parent compound. This has significant implications for its metabolic stability:
Resistance to Dehydration: this compound would not be a substrate for the enzymatic dehydration pathway that tramadol undergoes. This eliminates one route of metabolism.
Altered Substrate Recognition: The change in ring conformation and electronics can affect how the molecule is recognized and processed by metabolic enzymes like CYP2D6 and CYP3A4. The flattened ring structure may lead to either enhanced or diminished rates of other metabolic reactions, such as N-demethylation or O-demethylation, compared to tramadol.
Potential for Other Pathways: The double bond itself could become a site for alternative metabolic reactions, such as epoxidation, although this is speculative without direct experimental evidence.
Table 2: Major Metabolic Pathways of Tramadol
| Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Relevance to this compound |
|---|---|---|---|
| O-demethylation | CYP2D6 pharmgkb.org | O-desmethyltramadol (M1) | Pathway may be altered due to different substrate geometry. |
| N-demethylation | CYP2B6, CYP3A4 pharmgkb.org | N-desmethyltramadol (M2) | Pathway may be altered due to different substrate geometry. |
| Dehydration | Not specified | Dehydro-tramadol derivatives | This pathway is not applicable as the compound is already dehydrogenated. |
Conformational Analysis and Pharmacophore Modeling
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. drugdesign.org For tramadol, the cyclohexane ring predominantly adopts a chair conformation, which places substituents in either axial or equatorial positions. google.com The lowest energy conformation for tramadol isomers places the bulky substituents in equatorial positions to minimize steric hindrance, such as 1,3-diaxial interactions. libretexts.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) necessary for biological activity. nih.gov For tramadol-like compounds, the key pharmacophoric features are:
A hydrophobic/aromatic center (the methoxyphenyl ring).
A positively ionizable group (the dimethylamino group).
A hydrogen bond donor/acceptor (the hydroxyl group in tramadol and M1).
The conformational rigidity imposed by the cyclohexene ring in this compound fixes the relative positions of these features more rigidly than in the flexible tramadol molecule. The distance and angular relationships between the amine nitrogen, the center of the phenyl ring, and the oxygen of the methoxy (B1213986) group are altered. While this rigidity can sometimes be beneficial by "pre-paying" the entropic cost of binding, if the resulting conformation is not optimal for the receptor's binding site, it will lead to a decrease in affinity. Computational studies using pharmacophore models derived from active ligands or receptor structures are essential to predict how well the rigid structure of this compound fits the requirements of the MOR, SERT, and NET binding sites. frontiersin.orgdergipark.org.tr
Table 3: Conformational and Structural Comparison
| Feature | Tramadol | This compound |
|---|---|---|
| Cycloalkane Ring | Cyclohexane | Cyclohexene |
| Ring Conformation | Flexible (Chair, Boat) libretexts.org | More Rigid (Half-Chair/Sofa) drugdesign.org |
| Key Carbons (C1, C2) | sp³ hybridized | sp² hybridized |
| Impact on Substituents | Dynamic equilibrium between axial/equatorial positions | Relatively fixed spatial orientation |
Future Research Directions for 1,2 Dehydro Tramadol
Comprehensive Pharmacological Profiling
While 1,2-Dehydro Tramadol (B15222) is recognized as a tramadol-related substance, a comprehensive understanding of its own pharmacological activity is still needed. jocpr.comontosight.ai Future research should focus on a complete pharmacological profile to determine its intrinsic effects. This would involve a battery of in vitro and in vivo assays to investigate its binding affinity and functional activity at various receptors, including but not limited to, opioid, serotonin (B10506), and norepinephrine (B1679862) transporters, which are the primary targets of tramadol. drugbank.comresearchgate.net
Key research questions to address include:
Does 1,2-Dehydro Tramadol exhibit any agonist or antagonist activity at mu-opioid receptors?
How does its affinity for serotonin and norepinephrine transporters compare to that of tramadol and its other metabolites?
Are there any off-target effects or interactions with other receptor systems that could contribute to a unique pharmacological profile?
Answering these questions will clarify whether this compound is merely an inactive byproduct or a compound with its own distinct pharmacological properties.
Long-Term Toxicological Evaluation
The long-term toxicological effects of this compound are largely unknown. Given that it can be present as an impurity in tramadol preparations, understanding its potential for chronic toxicity is a matter of public health. jocpr.com Future studies should be designed to assess the long-term effects of exposure to this compound.
This evaluation should include:
Chronic toxicity studies in animal models to identify any potential target organ toxicity. sbmu.ac.irhu.edu.joresearchtrends.net
Genotoxicity assays to determine if the compound has the potential to cause DNA damage.
Carcinogenicity studies to assess its potential to cause cancer with long-term exposure.
Developmental and reproductive toxicity studies to understand its effects on these critical life stages.
Data from these studies will be essential for establishing safe limits for this impurity in pharmaceutical products and for understanding any potential risks associated with long-term, low-level exposure.
Potential as a Pharmacological Probe or Reference Standard
This compound's unique chemical structure could make it a valuable tool for researchers. nih.gov As a derivative of tramadol, it could serve as a pharmacological probe to investigate the structure-activity relationships of tramadol and its analogues. By comparing its effects to those of tramadol and other metabolites, researchers can gain insights into the specific molecular features responsible for their pharmacological actions.
Furthermore, its well-characterized presence as an impurity makes it an essential reference standard for analytical chemists. veeprho.com High-purity this compound is necessary for the development and validation of analytical methods used to detect and quantify impurities in tramadol drug products. veeprho.compharmaffiliates.com This ensures the quality, safety, and efficacy of tramadol medications. scirp.org
| Identifier | Value |
|---|---|
| CAS Number | 73825-64-6 nih.gov |
| Molecular Formula | C16H23NO nih.gov |
| Molecular Weight | 245.36 g/mol nih.gov |
| IUPAC Name | 1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine nih.gov |
Role in Drug Impurity Profiling and Quality Control
The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled. jocpr.com this compound, being a known impurity of tramadol, plays a significant role in the quality control of tramadol manufacturing. jocpr.comveeprho.compharmaffiliates.com
Future research in this area should focus on:
Q & A
Q. What validated analytical methods are recommended for quantifying Tramadol and its metabolites (e.g., N-desmethyl-tramadol) in biological matrices?
A reversed-phase LC-MS/MS method is widely employed, utilizing gradient elution (e.g., 0.1% formic acid in water and acetonitrile) and MRM transitions for specificity. Key parameters include:
- Chromatographic conditions : Column temperature (40°C), flow rate (0.4 mL/min), and injection volume (5–10 µL) .
- Validation metrics : Limit of detection (LOD < 1 ng/mL), linearity (R² > 0.99), and precision (CV < 15%) .
Refer to Table 1 (LC-MS/MS parameters) and Table 3 (performance data) in for protocol optimization.
Q. How should researchers design clinical trials to evaluate Tramadol’s efficacy for off-label uses (e.g., premature ejaculation)?
Adopt a double-blind, randomized controlled trial (RCT) design with:
- Primary endpoint : Intravaginal ejaculatory latency time (IELT), measured via stopwatch or patient diary.
- Subgroup stratification : Dosage (50–100 mg) and treatment duration (4–12 weeks) to address heterogeneity .
- Statistical rigor : Use intention-to-treat (ITT) analysis and adjust for confounders (e.g., baseline IELT variability) .
Q. What are the key considerations for assessing Tramadol’s abuse potential in preclinical models?
- Animal models : Self-administration assays in rodents to measure reinforcing effects.
- Comparative benchmarks : Compare Tramadol’s abuse liability to Schedule IV substances (e.g., propoxyphene) using dose-response curves .
- Biomarkers : Monitor plasma levels of O-desmethyltramadol (active metabolite) to correlate pharmacokinetics with behavioral outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in meta-analyses of Tramadol’s efficacy (e.g., high heterogeneity)?
- Sensitivity analysis : Exclude outlier studies or apply random-effects models to account for variability in dosing regimens .
- Individual participant data (IPD) meta-analysis : Pool raw data to re-analyze subgroups (e.g., age, comorbidities) and adjust for publication bias .
- Mechanistic studies : Investigate pharmacogenomic factors (e.g., CYP2D6 polymorphisms) affecting metabolite conversion and clinical response .
Q. What methodologies are critical for elucidating Tramadol’s organ-specific toxicity mechanisms?
- In vitro models : Hepatocyte cultures to study oxidative stress via glutathione depletion assays .
- In vivo models : Rodent studies with histopathological evaluation of hepatic, renal, and CNS tissues post-chronic exposure .
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq) and metabolomics to identify toxicity pathways (e.g., mitochondrial dysfunction) .
Q. How can epidemiological studies address gaps in nonmedical Tramadol use (NMU) in under-resourced regions?
- Cross-sectional surveys : Use stratified sampling to target high-risk populations (e.g., young adults, academic groups) and validate via urine toxicology .
- Mixed-methods approaches : Pair quantitative prevalence data (e.g., 4.71% in Iranian students ) with qualitative interviews to explore sociocultural drivers .
- Data harmonization : Adopt PRISMA scoping review guidelines to standardize NMU definitions and outcome reporting .
Q. What experimental designs are optimal for comparing Tramadol’s respiratory safety profile to other opioids (e.g., Fentanyl)?
- Crossover trials : Measure CO₂/O₂ tension and respiratory rate in COPD patients under controlled dosing .
- Pharmacodynamic modeling : Use Hill equations to quantify μ-opioid receptor binding affinity differences .
- Qualitative adjuncts : Patient-reported outcomes (e.g., dyspnea severity) to contextualize physiological data .
Research Gaps and Methodological Challenges
Q. How can researchers improve the reliability of patient-reported outcomes (PROs) for Tramadol’s off-label antidepressant use?
- Digital phenotyping : Mobile apps for real-time mood tracking to reduce recall bias .
- Triangulation : Correlate PROs with biomarkers (e.g., BDNF levels) and EHR data .
- Ethical frameworks : Ensure anonymity in social media data mining to address sampling biases (e.g., overrepresentation of long-term users) .
Q. What strategies mitigate biases in retrospective studies of Tramadol-related mortality?
- Case-control matching : Adjust for confounding variables (e.g., polydrug use, preexisting conditions) .
- Forensic toxicology : Quantify postmortem Tramadol/N-desmethyl-tramadol ratios to distinguish toxicity from tolerance .
- International registries : Collaborate with agencies (e.g., WHO) to standardize mortality coding practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
